molecular formula C11H10O2 B14804944 2,3-dihydro-1H-indene-1,3-dicarbaldehyde

2,3-dihydro-1H-indene-1,3-dicarbaldehyde

Cat. No.: B14804944
M. Wt: 174.20 g/mol
InChI Key: DGSDZSWQWRAJHN-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-1,3-dicarbaldehyde is an organic compound with the molecular formula C11H10O2. It is a derivative of indene, characterized by the presence of two aldehyde groups at the 1 and 3 positions of the indene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indene-1,3-dicarbaldehyde can be achieved through several methods. One common approach involves the cycloaddition of 1H-indene-1,2,3-trione with norbornene, catalyzed by rhodium (I) complexes. This reaction proceeds via a decarbonylative cycloaddition mechanism, resulting in the formation of 2,3-dihydro-1H-inden-1-one derivatives .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 2,3-Dihydro-1H-indene-1,3-dicarboxylic acid

    Reduction: 2,3-Dihydro-1H-indene-1,3-dimethanol

    Substitution: Various substituted indene derivatives

Scientific Research Applications

2,3-Dihydro-1H-indene-1,3-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in various organic reactions.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indene-1,3-dicarbaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various condensation reactions. These reactions are facilitated by the electron-deficient nature of the carbonyl carbon in the aldehyde groups.

Comparison with Similar Compounds

Similar Compounds

    Indane (2,3-Dihydro-1H-indene): A hydrocarbon derivative of indene, lacking the aldehyde groups.

    1H-Indene-1,2,3-trione: A triketone derivative of indene, used in cycloaddition reactions.

    2,2-Dihydroxy-1H-indene-1,3(2H)-dione (Ninhydrin): A compound used in amino acid analysis and protein detection.

Uniqueness

2,3-Dihydro-1H-indene-1,3-dicarbaldehyde is unique due to the presence of two reactive aldehyde groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations makes it valuable in research and industrial applications.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

2,3-dihydro-1H-indene-1,3-dicarbaldehyde

InChI

InChI=1S/C11H10O2/c12-6-8-5-9(7-13)11-4-2-1-3-10(8)11/h1-4,6-9H,5H2

InChI Key

DGSDZSWQWRAJHN-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C1C=O)C=O

Origin of Product

United States

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